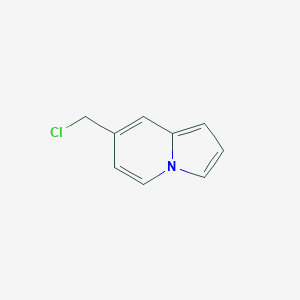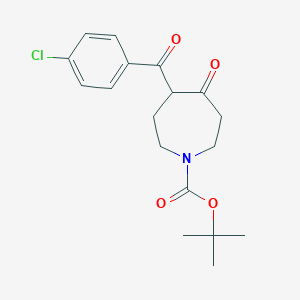
1-Boc-5-(4-chlorobenzoyl)azepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-(4-chlorobenzoyl)azepan-4-one is a chemical compound with the molecular formula C18H22ClNO4 It is a derivative of azepanone, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorobenzoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the azepanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Addition of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced through an acylation reaction. This involves reacting the Boc-protected azepanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Hydrolysis: Yields the free amine derivative.
Reduction: Produces the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Boc-5-(4-chlorobenzoyl)azepan-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: It is explored for its potential in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
Comparación Con Compuestos Similares
1-Boc-5-benzoylazepan-4-one: Similar structure but lacks the chlorine atom in the benzoyl group.
1-Boc-5-(4-methylbenzoyl)azepan-4-one: Features a methyl group instead of a chlorine atom in the benzoyl moiety.
Uniqueness: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Propiedades
Fórmula molecular |
C18H22ClNO4 |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-chlorobenzoyl)-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C18H22ClNO4/c1-18(2,3)24-17(23)20-10-8-14(15(21)9-11-20)16(22)12-4-6-13(19)7-5-12/h4-7,14H,8-11H2,1-3H3 |
Clave InChI |
MUHSQRXBQWYUFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


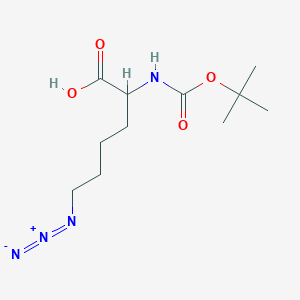
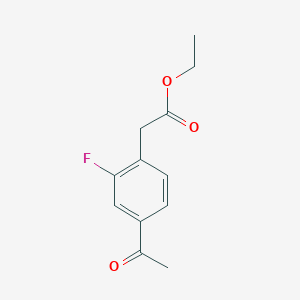
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
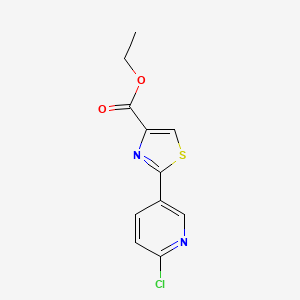
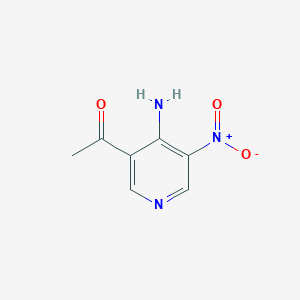
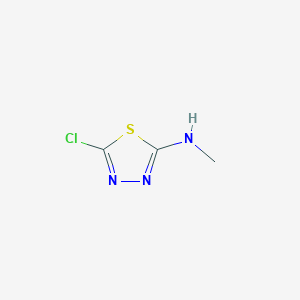
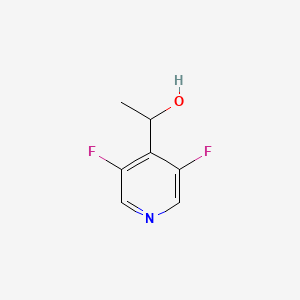
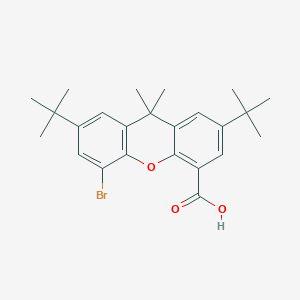
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

